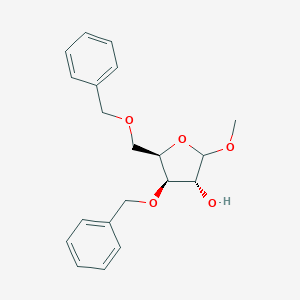
(3R,4R,5R)-4-(ベンジルオキシ)-5-((ベンジルオキシ)メチル)-2-メトキシテトラヒドロフラン-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol is a complex organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by its unique structure, which includes benzyloxy groups and a methoxy group attached to a tetrahydrofuran ring
科学的研究の応用
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The initial step involves the protection of hydroxyl groups to prevent unwanted reactions. This is often achieved using benzyl chloride in the presence of a base such as sodium hydride.
Formation of Tetrahydrofuran Ring: The protected intermediate is then subjected to cyclization to form the tetrahydrofuran ring. This step may involve the use of Lewis acids such as boron trifluoride etherate.
Introduction of Methoxy Group: The methoxy group is introduced via methylation, typically using methyl iodide and a strong base like potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound. This can be achieved using hydrogenation over palladium on carbon.
Industrial Production Methods
Industrial production of (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles such as thiols or amines replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide, thiols or amines as nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
作用機序
The mechanism of action of (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets. The benzyloxy groups and the methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol: shares structural similarities with other tetrahydrofuran derivatives such as:
Uniqueness
The presence of benzyloxy groups in (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol imparts unique chemical properties, such as increased hydrophobicity and enhanced binding interactions with molecular targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
生物活性
The compound (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol can be represented as follows:
- Molecular Formula : C26H28O5
- Molecular Weight : 420.50 g/mol
- CAS Number : 102339-3
This compound features multiple benzyloxy groups and a methoxy group, contributing to its unique properties and potential interactions in biological systems.
Table 1: Comparison of Antiviral Activities of Related Compounds
| Compound Name | Target Virus | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HBV | 120 | Inhibition of polymerase |
| Compound B | HIV | 7.8 | Prodrug activation leading to inhibition |
| (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol | TBD | TBD | TBD |
The precise mechanisms through which (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with key enzymes involved in viral replication processes.
- Inhibition of Viral Polymerases : Similar compounds have shown the ability to inhibit viral polymerases by mimicking natural substrates.
- Cellular Uptake and Activation : The presence of benzyloxy groups may facilitate cellular uptake and subsequent activation within host cells.
Case Studies
While direct case studies specifically focusing on (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol are scarce, research on related compounds provides insights into its potential applications.
- Study on Nucleoside Analogues : A study highlighted the synthesis of nucleoside analogues that showed significant antiviral activity against HBV with low cytotoxicity. The structural similarities suggest that (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol could exhibit similar properties.
- Prodrug Development : Research into prodrugs has shown that modifications to the molecular structure can enhance bioavailability and efficacy against viral targets. This approach could be applicable to (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol.
特性
CAS番号 |
132487-16-2 |
|---|---|
分子式 |
C20H24O5 |
分子量 |
344.4 g/mol |
IUPAC名 |
(3R,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19+,20?/m1/s1 |
InChIキー |
SOWIHMANTOCUNZ-WRURNZQNSA-N |
SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
異性体SMILES |
COC1[C@@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
正規SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
同義語 |
METHYL-3,5-DI-O-BENZYL-D-THREO-PENTAFURANOSIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















